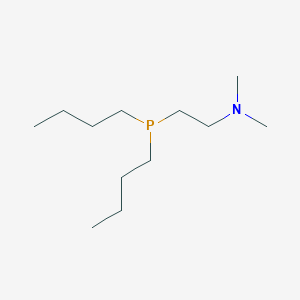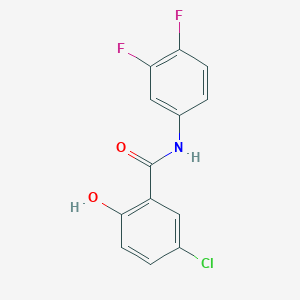![molecular formula C13H16O4 B12581565 Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate CAS No. 646064-55-3](/img/structure/B12581565.png)
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C13H16O4. It is an ester derived from acrylic acid and 2-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-methoxyphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can be compared with other similar compounds such as:
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate: This compound has a similar phenoxy group but differs in the alkyl chain attached to the ester group.
Uniqueness: this compound is unique due to its specific combination of the methoxyphenoxy group and the prop-2-enoate ester, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
646064-55-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8H,2,4,9H2,1,3H3 |
InChI Key |
ORJRFZCPRXPYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)

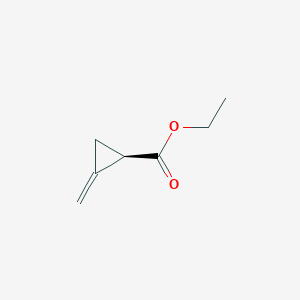
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
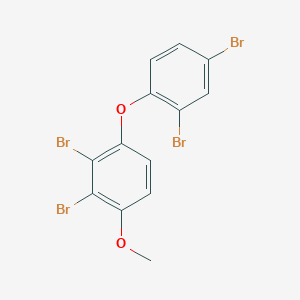
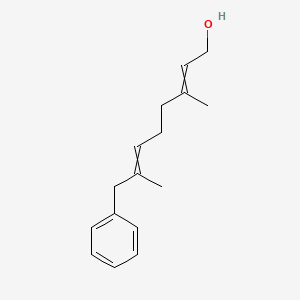

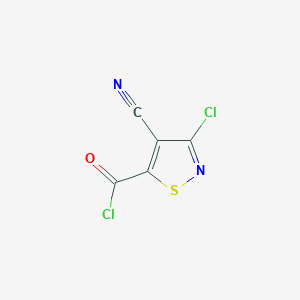
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
